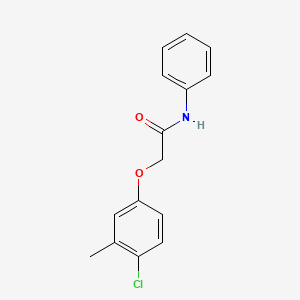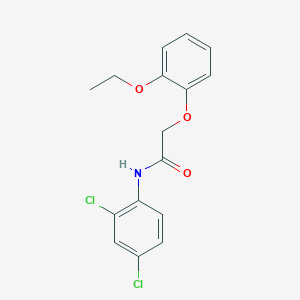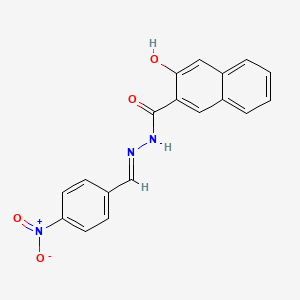![molecular formula C14H24N4 B5604543 1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-azepanamine dihydrochloride](/img/structure/B5604543.png)
1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-azepanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-azepanamine dihydrochloride, also known as DMXAA, is a small molecule that has been investigated for its antitumor activity. It was first identified as a potential anticancer agent in the late 1990s and has since been the subject of extensive research.
Mécanisme D'action
1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-azepanamine dihydrochloride works by stimulating the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines activate immune cells, such as macrophages and natural killer cells, which can then target and destroy cancer cells. This compound has also been shown to inhibit the formation of new blood vessels, which can help to starve tumors of the nutrients they need to grow.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines, activate immune cells, and inhibit the formation of new blood vessels. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-azepanamine dihydrochloride has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized, and it has been extensively studied for its anticancer activity. However, there are also limitations to its use. This compound can be toxic at high doses, and it may not be effective against all tumor types.
Orientations Futures
There are several future directions for research on 1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-azepanamine dihydrochloride. One area of interest is the development of new synthetic methods for this compound that may be more efficient or cost-effective. Another area of interest is the investigation of the mechanisms of action of this compound, which may help to identify new targets for cancer therapy. Additionally, there is interest in combining this compound with other anticancer agents to enhance its activity and reduce toxicity.
Méthodes De Synthèse
1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-azepanamine dihydrochloride can be synthesized using a variety of methods, including the reaction of 6-bromonicotinic acid with 3-aminomethylazepane. The resulting product is then treated with dimethylamine and hydrochloric acid to form this compound dihydrochloride.
Applications De Recherche Scientifique
1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-azepanamine dihydrochloride has been extensively studied for its potential use as an anticancer agent. It has been shown to have activity against a variety of tumor types, including melanoma, lung cancer, and colon cancer. This compound works by activating the immune system and inducing the production of cytokines, which can help to destroy cancer cells.
Propriétés
IUPAC Name |
1-[[6-(dimethylamino)pyridin-3-yl]methyl]azepan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4/c1-17(2)14-7-6-12(9-16-14)10-18-8-4-3-5-13(15)11-18/h6-7,9,13H,3-5,8,10-11,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBGZWMGKUVKNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)CN2CCCCC(C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-{[4-(3-methylphenyl)piperazin-1-yl]acetyl}pyrrolidin-3-ol](/img/structure/B5604460.png)


![2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzoxazole](/img/structure/B5604497.png)

![rel-(1S,5R)-6-benzyl-3-[2-oxo-2-(1-piperazinyl)ethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one dihydrochloride](/img/structure/B5604509.png)
![4-tert-butyl-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5604515.png)
![2-(dichloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5604528.png)
![(4aR*,7aS*)-N,N-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)acetyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5604535.png)
![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5604553.png)



